molecular formula C7H5ClF2O B8545002 (2-Chloro-4,6-difluorophenyl)methanol

(2-Chloro-4,6-difluorophenyl)methanol

Cat. No.: B8545002
M. Wt: 178.56 g/mol
InChI Key: NSYIXHKASFYPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-4,6-difluorophenyl)methanol is a useful research compound. Its molecular formula is C7H5ClF2O and its molecular weight is 178.56 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

IUPAC Name

(2-chloro-4,6-difluorophenyl)methanol

InChI

InChI=1S/C7H5ClF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2

InChI Key

NSYIXHKASFYPSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (1.42 g, 37.5 mmol) was added in portions to an ice-cooled solution of 2-chloro-4,6-difluorobenzaldehyde (6.70 g, 38.0 mmol) in methanol (56 ml); once addition was complete the reaction was warmed to rt over 1 h and then concentrated in vacuo. The residue was partitioned between ether and saturated sodium bicarbonate solution, the phases were separated and the aqueous phase extracted with more ether. The combined organic phases were washed with H2O, dried with MgSO4 and concentrated in vacuo to yield the crude product as an oil which was diluted with pentane (20 mL) and allowed to stand in a freezer overnight. The liquors were decanted from the resultant white crystals which were then dried in vacuo to yield the title compound (5.60 g, 31.4 mmol).
Quantity
1.42 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Quantity
56 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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